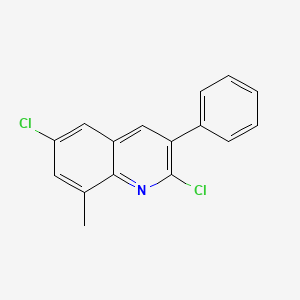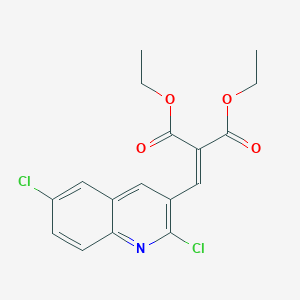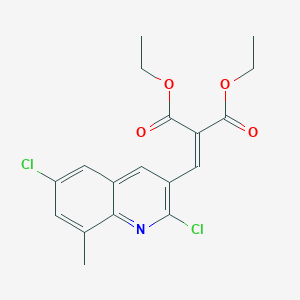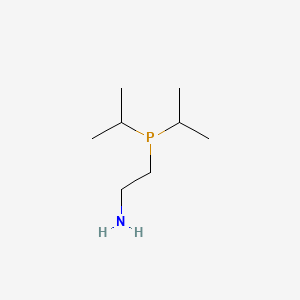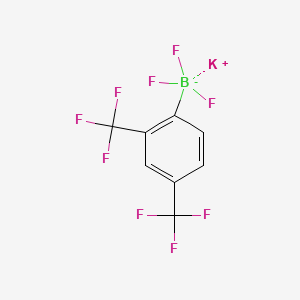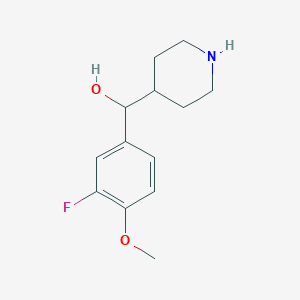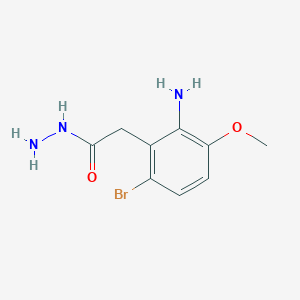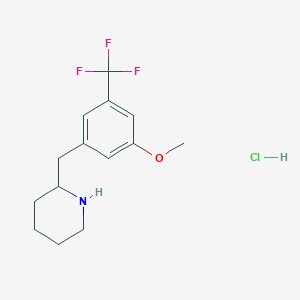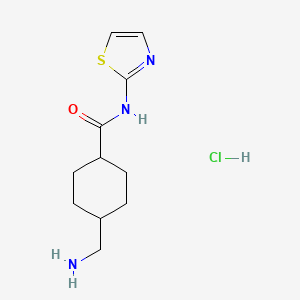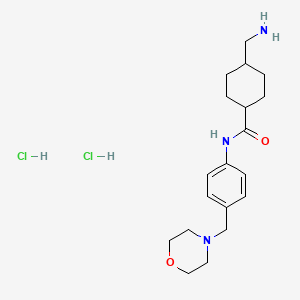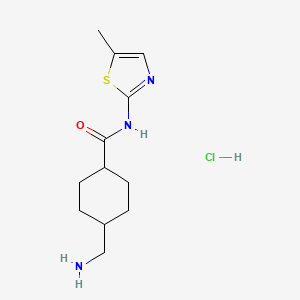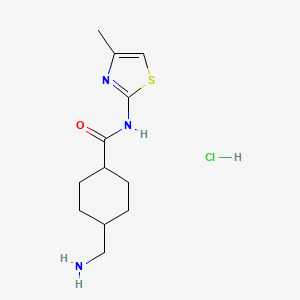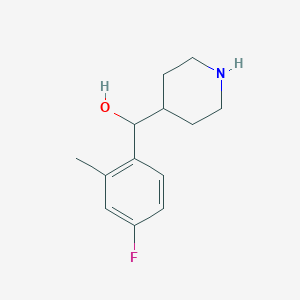
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol: is an organic compound that features a fluorinated aromatic ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and piperidine.
Reaction: The aldehyde group of 4-fluoro-2-methylbenzaldehyde undergoes a nucleophilic addition reaction with piperidine in the presence of a reducing agent such as sodium borohydride.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major product is (4-Fluoro-2-methylphenyl)(piperidin-4-yl)ketone.
Reduction: The major product is a reduced form of the aromatic ring.
Substitution: The major products are derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperidine ring makes it a candidate for binding to various biological targets, including receptors and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- (4-Methylphenyl)(piperidin-4-yl)methanol
- (4-Chloro-2-methylphenyl)(piperidin-4-yl)methanol
Uniqueness
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol is unique due to the presence of both a fluorine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1189106-97-5 |
|---|---|
Molecular Formula |
C13H18FNO |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(4-fluoro-2-methylphenyl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C13H18FNO/c1-9-8-11(14)2-3-12(9)13(16)10-4-6-15-7-5-10/h2-3,8,10,13,15-16H,4-7H2,1H3 |
InChI Key |
APUCBKDTMBUIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


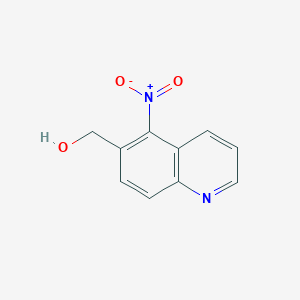
![Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate](/img/structure/B8270662.png)
